Product packaging for 5(6)-Carboxyrhodamine 110, Technical Grade(Cat. No.:)

5(6)-Carboxyrhodamine 110, Technical Grade

Cat. No.: B12322346
M. Wt: 374.3 g/mol
InChI Key: ONTCUDVUGYVDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyrhodamine 110, Technical Grade is a useful research compound. Its molecular formula is C21H14N2O5 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14N2O5 B12322346 5(6)-Carboxyrhodamine 110, Technical Grade

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

4-(3-amino-6-iminoxanthen-9-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,23H2,(H,24,25)(H,26,27)

InChI Key

ONTCUDVUGYVDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N

Origin of Product

United States

The Role of 5 6 Carboxyrhodamine 110 in Contemporary Chemical and Biological Research

Historical Context and Evolution of Rhodamine Fluorophores in Scientific Inquiry

The journey of fluorescent dyes in scientific research began in the late 19th century. In 1871, the German chemist Adolf von Baeyer synthesized the first artificial fluorophore, which he named "resorcinphthalein," now known as fluorescein (B123965). biotium.com This discovery laid the groundwork for the xanthene-based dyes, a class to which rhodamines belong. biotium.comfluorofinder.com Sixteen years later, in 1887, the industrial chemist Ceresole synthesized a new class of highly fluorescent compounds with red-shifted spectra, which he named rhodamines, derived from the Greek word for rose ("rhodon") due to their color. fluorofinder.commfa.org

Rhodamine dyes offered significant advantages over their predecessor, fluorescein, including greater photostability, reduced sensitivity to pH changes, and longer emission wavelengths. biotium.comfluorofinder.com These properties made them more robust and versatile for biological applications. However, early rhodamines had limitations, such as poor water solubility and a tendency for fluorescence quenching when conjugated to biomolecules like antibodies. biotium.com

The 20th and 21st centuries have seen a renaissance in the development of these dyes, driven by the needs of advanced biochemical and biological experiments. annualreviews.orgnih.gov Scientists have applied modern chemistry to the foundational rhodamine structure to create novel derivatives with improved characteristics. annualreviews.orgnih.gov This evolution has been marked by the synthesis of dyes with increased brightness, enhanced photostability, higher molar extinction coefficients, and greater water solubility. fluorofinder.com The development of Si-rhodamines, which substitute a silicon atom into the xanthene core, extended the emission wavelengths into the far-red and near-infrared regions, which is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. rsc.org This continuous refinement has solidified the role of rhodamine-based fluorophores as indispensable tools in modern research. researchgate.netrsc.org

Scope and Significance of 5(6)-Carboxyrhodamine 110 in Advanced Bioanalytical and Imaging Disciplines

5(6)-Carboxyrhodamine 110 (CR110), also known as Rhodamine Green, is a nonsulfonated analog of the Alexa Fluor 488 dye. thermofisher.comaxispharm.com It exists as a mixture of two structural isomers, the 5-carboxy and 6-carboxy forms, which arise during synthesis from the condensation of 3-aminophenol (B1664112) and trimellitic anhydride. researchgate.netijcce.ac.ir These isomers have nearly identical spectral properties. thermofisher.com

CR110 has emerged as a superior alternative to traditional green fluorescent dyes like fluorescein isothiocyanate (FITC) and carboxyfluorescein (FAM) for numerous applications. targetmol.combiotium.comanaspec.com Its key advantages lie in its exceptional photostability and the stability of its fluorescence across a wide pH range (pH 4 to 9). biotium.comjenabioscience.comabpbio.comjenabioscience.combiotium.com In contrast, the fluorescence of FITC is pH-dependent and it is less photostable. anaspec.com

The carboxyl group on the phenyl ring of CR110 provides a convenient handle for chemical modification, allowing it to be readily conjugated to primary and secondary amines on biomolecules such as proteins, peptides, and oligonucleotides. researchgate.netijcce.ac.ir This results in bright and highly photostable green-fluorescent bioconjugates. broadpharm.commoleculardepot.com The dye's spectral properties are well-suited for common laser lines used in fluorescence microscopy, particularly the 488 nm argon-ion laser. jenabioscience.comjenabioscience.com These characteristics make 5(6)-Carboxyrhodamine 110 a significant tool in advanced bioanalytical and imaging fields, including fluorescence correlation spectroscopy (FCS). abpbio.combroadpharm.com

Table 1: Spectroscopic Properties of 5(6)-Carboxyrhodamine 110

PropertyValueSource(s)
Excitation Maximum (λex)~501-502 nm axispharm.comjenabioscience.comjenabioscience.combroadpharm.com
Emission Maximum (λem)~524-527 nm axispharm.comjenabioscience.comjenabioscience.combroadpharm.com
Molar Extinction Coefficient (ε)~74,000-76,000 L·mol⁻¹·cm⁻¹ thermofisher.comaxispharm.comjenabioscience.combroadpharm.com
Fluorescence pH InsensitivitypH 4-9 biotium.comjenabioscience.comjenabioscience.combiotium.com
Common Laser Line Compatibility488 nm targetmol.comjenabioscience.comjenabioscience.com

Methodological Frameworks and Research Paradigms Utilizing 5(6)-Carboxyrhodamine 110

The versatile chemical nature and robust photophysical properties of 5(6)-Carboxyrhodamine 110 underpin its use in a variety of research methodologies. Its primary application is as a fluorescent label for biomolecules, facilitated by converting its carboxylic acid group into a reactive moiety.

Bioconjugation:

Amine-Reactive Probes: CR110 is frequently supplied as an N-hydroxysuccinimidyl (NHS) ester. biotium.combroadpharm.com This form, 5(6)-Carboxyrhodamine 110, SE, readily reacts with primary and secondary amines on proteins and other biomolecules to form stable amide bonds. biotium.combiotium.com

Thiol-Reactive Probes: For labeling molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins, CR110 can be modified into a maleimide derivative (e.g., 5(6)-Carboxyrhodamine 110-C6-maleimide). biotium.com

Click Chemistry: Alkyne and azide (B81097) derivatives of CR110 are also available, enabling its conjugation to biomolecules via copper-catalyzed "click chemistry," a highly specific and efficient reaction. jenabioscience.comjenabioscience.com

Enzyme Activity Assays: A significant research paradigm involving CR110 is its use in creating fluorogenic substrates for enzyme assays. In this design, the non-fluorescent or "caged" CR110 derivative is cleaved by a specific enzyme, releasing the highly fluorescent parent dye. yizimg.com This method allows for the highly sensitive, real-time detection of enzyme activity. nih.govnih.gov

Hydrolase and Caspase Detection: Rhodamine 110-based substrates are recognized as some of the most sensitive indicators for detecting the activity of enzymes like caspases, which are key mediators of apoptosis. yizimg.com For example, (Z-DEVD)₂-R110 is used as a fluorogenic indicator for caspase-3 and caspase-7 activity. yizimg.com Similarly, CR110-based substrates are employed in highly sensitive assays for other hydrolytic enzymes. nih.govnih.gov The sensitivity of these assays can reach the picogram per milliliter (pg/mL) range, a significant improvement over conventional methods. nih.gov

Advanced Synthesis and Labeling: Research has also focused on optimizing the synthesis of CR110. Traditional methods often require harsh conditions, including large amounts of concentrated sulfuric acid and long reaction times. researchgate.netijcce.ac.ir Modern, eco-friendly approaches, such as using microwave irradiation, have been developed to synthesize CR110 isomers rapidly and in high yields, reducing the need for harsh reagents. researchgate.netijcce.ac.ir These advancements facilitate the production of this valuable research tool. The compound is suitable for labeling DNA and proteins and for cell staining applications. abcam.comchemicalbook.com

Table 2: Applications of 5(6)-Carboxyrhodamine 110 Derivatives

Derivative TypeReactive GroupTarget Molecule(s)Application(s)Source(s)
Succinimidyl Ester (SE)AmineProteins, Peptides, Nucleic AcidsFluorescence Labeling, FCS abpbio.combiotium.combroadpharm.com
MaleimideThiolProteins (Cysteine residues)Thiol-specific Labeling biotium.com
Alkyne/AzideAzide/AlkyneModified BiomoleculesClick Chemistry Conjugation jenabioscience.comjenabioscience.com
Peptide SubstrateEnzyme-cleavable peptideCaspases, HydrolasesFluorogenic Enzyme Assays yizimg.comnih.gov

Synthetic Methodologies for 5 6 Carboxyrhodamine 110 and Its Functionalized Derivatives

Isomer-Specific Synthesis and Separation Strategies for 5-Carboxyrhodamine 110 and 6-Carboxyrhodamine 110

The standard synthesis of 5(6)-Carboxyrhodamine 110 involves the condensation of 3-aminophenol (B1664112) with trimellitic anhydride. researchgate.netijcce.ac.irresearchgate.net This reaction typically produces a mixture of the 5- and 6-carboxy isomers. Traditional methods often require harsh conditions, such as high temperatures (approaching 200°C) and the use of strong acids like concentrated sulfuric acid or Lewis acids, which can lead to the formation of difficult-to-remove byproducts, including fluorescein (B123965) analogs. google.com

To address these challenges, more efficient and environmentally friendly synthetic methods have been developed. One such approach utilizes microwave irradiation as the heating method. This technique significantly reduces the reaction time and the amount of concentrated sulfuric acid required. researchgate.netijcce.ac.ir

Direct separation of the 5- and 6-isomers from the initial mixture is exceptionally challenging due to their very similar physical properties and high polarity. researchgate.netijcce.ac.ir An effective and widely adopted strategy to overcome this is to first convert the isomeric mixture into their corresponding esters (e.g., methyl esters). researchgate.netijcce.ac.ir This derivatization alters the polarity of the molecules sufficiently to allow for their separation using standard chromatographic techniques. Following separation, the isolated esters are hydrolyzed back to the pure carboxylic acid isomers. researchgate.netijcce.ac.irresearchgate.net This esterification-separation-hydrolysis sequence provides the individual 5-Carboxyrhodamine 110 and 6-Carboxyrhodamine 110 isomers in high yield and purity. ijcce.ac.ir

Method Reactants Key Features Outcome Reference
Conventional Synthesis 3-Aminophenol, Trimellitic AnhydrideHigh temperature (~200°C), strong acid catalyst (e.g., H₂SO₄).Mixture of 5- and 6-isomers; potential for byproducts. google.com
Microwave-Assisted Synthesis 3-Aminophenol, Trimellitic AnhydrideRapid heating, reduced reaction time, less acid required.Efficient production of 5(6)-Carboxyrhodamine 110 isomer mixture. researchgate.netijcce.ac.irijcce.ac.ir
Isomer Separation 5(6)-Carboxyrhodamine 110 mixtureEsterification (e.g., with methanol), chromatographic separation of esters, followed by hydrolysis.Isolated, pure 5-Carboxyrhodamine 110 and 6-Carboxyrhodamine 110. researchgate.netijcce.ac.irresearchgate.netnih.gov

Chemo- and Regioselective Functionalization of 5(6)-Carboxyrhodamine 110 for Conjugation

The carboxylic acid group on the rhodamine scaffold is the primary handle for conjugation to other molecules, most commonly via the formation of an amide bond. The goal of functionalization is to covalently link the fluorophore to a target molecule, such as a protein, nucleic acid, or peptide, with high specificity.

The most common method for conjugating 5(6)-Carboxyrhodamine 110 to biomolecules is through the reaction of its carboxyl group with primary or secondary amines on the target. researchgate.netijcce.ac.ir To facilitate this, the carboxylic acid is typically activated. A highly effective method involves converting the carboxyl group into an N-hydroxysuccinimide (NHS) ester. biotium.com These 5(6)-Carboxyrhodamine 110-SE (succinimidyl ester) derivatives are reactive towards nucleophilic primary and secondary amines, forming a stable amide bond. biotium.combiotium.com

The amide coupling process itself often employs standard reagents used in peptide chemistry. nih.govresearchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid for efficient reaction with an amine. nih.gov

In some applications, a spacer or linker arm is introduced between the fluorophore and the target molecule. biotium.com For instance, "X" linkers, which are often based on aminocaproic acid, are used to minimize potential steric hindrance and quenching interactions between the dye and the biomolecule it is labeling. biotium.com

Reagent/Method Purpose Mechanism Reference
NHS Ester Activation of carboxyl groupForms an amine-reactive ester for efficient amide bond formation with primary/secondary amines. biotium.com
EDC/HOBt Coupling ReagentsActivate the carboxylic acid to facilitate amide bond formation, often used in solution-phase coupling. nih.gov
"X" Linker Spacer ArmProvides spatial separation between the dye and the labeled molecule to reduce quenching or steric effects. biotium.com

Click chemistry provides a powerful and highly specific method for conjugating fluorophores to biomolecules. This approach relies on bioorthogonal reactions, which proceed with high efficiency in complex biological media without interfering with native biochemical processes. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com

To utilize this methodology, either the rhodamine dye or the target biomolecule is functionalized with an azide (B81097) group, while the other component is functionalized with a terminal alkyne. For example, 5(6)-Carboxyrhodamine 110 can be modified with a short polyethylene (B3416737) glycol (PEG) linker terminating in an alkyne. jenabioscience.com This alkyne-modified dye can then be "clicked" onto an azide-bearing molecule. This strategy offers high selectivity and is broadly applicable to labeling various classes of biomolecules. medchemexpress.combiorxiv.org Strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is an alternative using strained alkynes like DBCO or BCN. medchemexpress.com

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), offers a robust and streamlined approach for creating well-defined dye-peptide conjugates. beilstein-journals.orgresearchgate.net In this technique, a peptide is assembled sequentially on a solid resin support. The fluorophore can then be coupled to the peptide while it is still attached to the resin. nih.govresearchgate.net

Typically, the peptide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov After the peptide chain is complete, the N-terminal Fmoc protecting group is removed, exposing a free amine. 5(6)-Carboxyrhodamine 110, activated as an NHS ester or with a coupling reagent like PyBOP, is then added to the resin-bound peptide, leading to the formation of a stable amide bond. beilstein-journals.org Following the coupling of the dye, the conjugate is cleaved from the resin and purified. This method allows for precise control over the labeling site and facilitates the purification of the final product. beilstein-journals.orgrsc.org

Purification Strategies for Technical Grade 5(6)-Carboxyrhodamine 110 and its Derivatives

The purity of 5(6)-Carboxyrhodamine 110 and its derivatives is critical for their performance in fluorescence-based assays. As mentioned, the initial synthesis often yields byproducts that are structurally similar to the target compound, making purification difficult. google.com

A key strategy for obtaining high-purity material involves a stepwise synthesis that minimizes byproduct formation from the outset. google.com Purification of the crude product often involves washing steps with solutions like half-saturated aqueous sodium chloride at elevated temperatures, followed by cooling and filtration. google.com The final product can then be obtained by freeze-drying. google.com

For functionalized derivatives, such as NHS esters, purification can be particularly challenging due to their susceptibility to hydrolysis. researchgate.net Therefore, purification must be performed under anhydrous conditions, and the final product must be stored carefully to prevent degradation. Chromatographic methods, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), are indispensable tools for purifying both the parent dye and its various conjugates to achieve the high purity required for demanding applications.

Mechanistic Insights into the Photophysics of 5 6 Carboxyrhodamine 110

Electronic Transitions and Intrinsic Photophysical Pathways of 5(6)-Carboxyrhodamine 110

5(6)-Carboxyrhodamine 110 (CR110) is a green fluorescent dye belonging to the rhodamine family. targetmol.comaatbio.com Its photophysical properties are dictated by the electronic structure of its xanthene core. The absorption of light by CR110 promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π-π* electronic transition. This process is responsible for its strong absorption in the blue-green region of the visible spectrum.

The specific wavelengths for maximum absorption (λabs) and emission (λem) are key characteristics of this fluorophore. In methanol, the mixed isomers of 5(6)-Carboxyrhodamine 110 exhibit an absorption maximum around 502 nm and an emission maximum at approximately 524 nm. biotium.combiotium.com The single 6-isomer shows a slightly different absorption maximum at 499 nm with an emission peak at 525 nm. aatbio.com These spectral properties make it an excellent match for the commonly used 488 nm spectral line of argon-ion lasers in fluorescence microscopy. targetmol.comjenabioscience.com

Fluorescence Quantum Yield Determination and Photostability Analysis in Diverse Environments

The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. researchgate.net While specific quantum yield values for 5(6)-Carboxyrhodamine 110 are not always detailed in basic datasheets, its performance is consistently described as superior to other green dyes like fluorescein (B123965). targetmol.combiotium.com The determination of quantum yield is typically performed using relative methods, comparing the integrated fluorescence intensity of the sample to a well-characterized standard under identical conditions. researchgate.netresearchgate.net

A defining feature of 5(6)-Carboxyrhodamine 110 and its derivatives is their exceptional photostability. biotium.combiotium.com This robustness against photobleaching, or the irreversible loss of fluorescence upon prolonged exposure to light, makes it a preferred choice for demanding imaging applications, including single-molecule detection. targetmol.comabpbio.com Compared to dyes like 5(6)-carboxyfluorescein (B613776) succinimidyl ester (5(6)-FAM) or fluorescein isothiocyanate (FITC), CR110 provides more stable bioconjugates. targetmol.comaatbio.com

Furthermore, the fluorescence of CR110 is remarkably insensitive to pH fluctuations within a wide range, typically between pH 4 and 9. biotium.combiotium.comjenabioscience.comabpbio.com This is a significant advantage over fluorescein, whose fluorescence intensity is highly pH-dependent. The stability of CR110 under both acidic and basic conditions enhances its utility in various biological and chemical environments where pH may not be strictly controlled. jenabioscience.com

PropertyValueSolventReference
Absorption Max (λabs) ~502 nmMethanol biotium.combiotium.combroadpharm.com
Emission Max (λem) ~524-527 nmMethanol biotium.combroadpharm.com
Molar Extinction Coefficient (ε) ~74,000-76,000 L·mol⁻¹·cm⁻¹Methanol jenabioscience.combroadpharm.com
pH Insensitivity Range 4 - 9Aqueous Buffer biotium.combiotium.comjenabioscience.comabpbio.com

Time-Resolved Fluorescence Spectroscopy for Lifetime and Rotational Dynamics Analysis of 5(6)-Carboxyrhodamine 110

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorophores. mdpi.com It measures the decay of fluorescence intensity over time following excitation with a short pulse of light. This decay is typically characterized by the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. researchgate.netnih.gov For many fluorophores in a homogeneous environment, the fluorescence decay can be described by a single exponential function. researchgate.net

In addition to lifetime measurements, time-resolved fluorescence anisotropy can provide insights into the rotational dynamics of a molecule. mdpi.com By using polarized excitation light and measuring the polarization of the emitted fluorescence over time, one can determine the rotational correlation time of the fluorophore. This parameter is related to the size and shape of the rotating molecule and the viscosity of its surrounding medium. mdpi.com For CR110 conjugated to a larger biomolecule, changes in the rotational dynamics can signify conformational changes or binding events.

Solvent Effects and Environmental Sensitivity of 5(6)-Carboxyrhodamine 110 Fluorescence

The fluorescence properties of many dyes, including those in the rhodamine family, are influenced by the surrounding solvent and local microenvironment. nih.govhahnlab.com This sensitivity arises from interactions between the dye molecule and solvent molecules, which can affect the energy levels of the ground and excited states. Rhodamine dyes are known to exist in a dynamic equilibrium between a fluorescent, polar zwitterionic form and a colorless, non-fluorescent, nonpolar spirolactone form. nih.gov

The position of this equilibrium is highly sensitive to the environment. nih.gov In polar solvents, the zwitterionic form is stabilized, leading to strong fluorescence. Conversely, in nonpolar environments, the equilibrium shifts towards the non-fluorescent spirolactone, causing a reduction in fluorescence intensity. This property is the basis for using certain rhodamine-based probes to report on changes in local polarity, such as those occurring during protein conformational changes or binding events. nih.govhahnlab.com

Although 5(6)-Carboxyrhodamine 110 is noted for its stability, particularly with respect to pH, its fundamental rhodamine structure implies an inherent sensitivity to solvent polarity. biotium.comjenabioscience.comnih.gov This environmental sensitivity can be harnessed in the design of biosensors, where the dye is strategically placed within a protein or other macromolecule. A change in the conformation of the host molecule can alter the microenvironment around the CR110, leading to a detectable change in its fluorescence signal. hahnlab.com

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms Involving 5(6)-Carboxyrhodamine 110 Systems

Photoinduced Electron Transfer (PET) is a quenching process where fluorescence is suppressed by the transfer of an electron between the excited fluorophore and a nearby donor or acceptor molecule. researchgate.netrsc.org This process turns the fluorophore "off." The efficiency of PET is highly dependent on the distance and orientation between the fluorophore and the quenching moiety. If the quencher is removed or its electron-donating/accepting ability is altered upon binding to an analyte, the PET process can be inhibited, leading to a "turn-on" fluorescence response. rsc.org

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. 101.200.202wikipedia.org An excited donor fluorophore can transfer its energy to a nearby acceptor molecule if there is sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. researchgate.net The efficiency of FRET is acutely dependent on the distance between the donor and acceptor, varying as the inverse sixth power of their separation, making it a "spectroscopic ruler" for measuring distances on the 1-10 nm scale. 101.200.202wikipedia.orgnih.gov

5(6)-Carboxyrhodamine 110, with its absorption and emission in the green part of the spectrum, can serve as either a donor or an acceptor in FRET systems. biotium.com101.200.202 For example, it can act as a FRET acceptor when paired with donors that emit at shorter wavelengths, such as coumarin (B35378) derivatives. Conversely, it can serve as a donor to acceptors that absorb at longer wavelengths, like tetramethylrhodamine (B1193902) (TAMRA) or certain Tide Quencher™ dyes. 101.200.202 A key distinction between PET and FRET is that in FRET, the acceptor may still emit fluorescence (if it is a fluorophore), whereas in PET, the fluorescence is typically quenched without subsequent emission from the acceptor. researchgate.net

FRET Pair ComponentExample PartnerMechanism
CR110 as Donor Tetramethylrhodamine (TAMRA)Energy from CR110 is transferred to TAMRA.
CR110 as Acceptor Fluorescein (FAM)Energy from FAM is transferred to CR110.
CR110 with Quencher DABCYL or Tide Quencher™ DyesEnergy from CR110 is transferred to the non-fluorescent quencher, suppressing the signal.

Aggregation-Induced Quenching and Self-Assembly Phenomena of 5(6)-Carboxyrhodamine 110 Derivatives

Aggregation-caused quenching (ACQ) is a common phenomenon observed in many fluorescent dyes, including rhodamines, when they are at high concentrations in solution or in a solid state. rsc.org In the aggregated state, strong intermolecular interactions, such as π-π stacking, create non-radiative decay pathways for the excited state energy. This leads to a significant reduction or complete quenching of fluorescence emission. rsc.org

The self-assembly of 5(6)-Carboxyrhodamine 110 derivatives can be influenced by various factors, including the nature of the derivative, solvent conditions, and the presence of other molecules. While the parent dye itself may be prone to ACQ, synthetic modifications can alter these properties. For instance, the attachment of bulky groups or hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and reduce the tendency of the dye to aggregate, thereby preserving its fluorescence. jenabioscience.com

Understanding the aggregation behavior of CR110 derivatives is crucial for their practical application. In fluorescence labeling, it is important to control the degree of labeling on a biomolecule to avoid placing multiple dye molecules in close proximity, which could lead to self-quenching. Conversely, the principle of ACQ can be exploited in the design of certain probes where the aggregation state is controllably altered by an external stimulus, leading to a change in the fluorescence signal. rsc.org

Advanced Analytical Applications of 5 6 Carboxyrhodamine 110 As a Fluorescent Probe

Quantitative Fluorimetric Assays and Detection Methodologies Employing 5(6)-Carboxyrhodamine 110 Conjugates

The exceptional photostability and pH-insensitivity of 5(6)-Carboxyrhodamine 110 make it an ideal fluorophore for developing robust and reliable quantitative fluorimetric assays. biotium.comtargetmol.com When conjugated to biomolecules, it imparts its bright green fluorescence, allowing for sensitive detection. The succinimidyl ester of CR110 is a key reagent, forming stable covalent bonds with amine groups on proteins, antibodies, and amine-modified nucleic acids. biotium.com This labeling process creates bioconjugates that can be quantified with high precision using fluorometry.

These conjugates are frequently employed in techniques like Fluorescence Correlation Spectroscopy (FCS), a method that measures fluctuations in fluorescence intensity to determine the concentration and diffusion characteristics of labeled molecules in a microscopic observation volume. abpbio.com The brightness and photostability of CR110 are critical for the single-molecule sensitivity required in FCS experiments. broadpharm.com Furthermore, the spectral properties of CR110, with excitation and emission maxima well-matched to common laser lines and filter sets (e.g., the 488 nm argon-ion laser), facilitate its integration into a wide range of fluorescence-based detection platforms. jenabioscience.comjenabioscience.comabcam.com

High-Throughput Screening Platforms Utilizing 5(6)-Carboxyrhodamine 110-Based Probes

High-throughput screening (HTS) is an automated process used in drug discovery and biomedical research to rapidly test large numbers of chemical compounds for biological activity. researchgate.net 5(6)-Carboxyrhodamine 110-based probes are integral to many HTS assays due to their sensitive and stable fluorescence. One notable application is in the development of fluorogenic substrates for screening enzyme inhibitors. These substrates are designed to be non-fluorescent until acted upon by a specific enzyme, at which point they release the highly fluorescent CR110 molecule.

For instance, a robust assay for deubiquitinating proteases (DUBs) was developed using ubiquitin-rhodamine110-glycine as a substrate. nih.gov This assay is sensitive enough to be used in a 384-well plate format, which is standard for HTS, allowing for the rapid screening of potential DUB inhibitors. nih.gov Similarly, rhodamine-based fluorogenic substrates have been created for enzymes like leucine (B10760876) aminopeptidase (B13392206) and trypsin, and incorporated into dual-assay formats to screen compound libraries for inhibitory activity. researchgate.net The high sensitivity of these CR110-based assays means that very low concentrations of enzymes and inhibitors can be used, making them cost-effective for large-scale screening campaigns. nih.gov

Integration of 5(6)-Carboxyrhodamine 110 into Microfluidic Systems for Miniaturized Analysis

Microfluidic systems, or "lab-on-a-chip" technologies, offer the ability to perform complex biochemical analyses in a miniaturized format, reducing reagent consumption and analysis time. The fluorescent properties of 5(6)-Carboxyrhodamine 110 are highly advantageous for detection in these systems. Its high quantum yield and photostability ensure that a strong, stable signal can be detected even from the small volumes characteristic of microfluidic channels.

A prime example of this integration is the development of highly sensitive enzyme assays using reagent-release capillary-isoelectric focusing. nih.gov In this method, rhodamine 110-based substrates are embedded within a capillary on a chip. When a sample containing the target enzyme is introduced, the enzymatic reaction releases the fluorescent product, which is then focused into a sharp band and detected. nih.gov This technique achieves significantly higher sensitivity (pg/mL range) compared to standard microplate assays (ng/mL range). nih.gov The use of CR110 and its derivatives in such systems enables the development of multiplexed assays on a single chip, allowing for the simultaneous analysis of multiple enzyme activities in a very small sample. nih.gov

Application in Environmental Sensing and Tracing Technologies

Rhodamine dyes are generally recognized for their utility in environmental applications, such as water tracing, due to their high visibility and fluorescence. researchgate.net While specific, widespread applications of 5(6)-Carboxyrhodamine 110 in this field are not extensively documented in isolation, its inherent properties make it a strong candidate for such uses. Its superior photostability compared to other dyes means it would degrade more slowly under sunlight exposure, making it a more persistent tracer for tracking water flow in rivers, groundwater systems, or industrial effluents.

Recent advancements in environmental monitoring have focused on the development of highly sensitive sensors for detecting pollutants. Techniques like Surface-Enhanced Raman Scattering (SERS) have been reviewed for their ability to detect various rhodamine dyes at very low concentrations in environmental samples. nih.govresearchgate.netnih.gov The principle involves adsorbing the dye molecules onto a nanostructured metal surface, which dramatically enhances the Raman signal, allowing for ultra-sensitive detection. The unique spectral signature of CR110 could be leveraged in such SERS-based sensor platforms for the specific detection and quantification of the dye or molecules conjugated to it in environmental matrices.

Development of 5(6)-Carboxyrhodamine 110-Tagged Affinity Ligands for Chromatographic Separations

Affinity chromatography is a powerful purification technique that relies on the specific binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix. nih.gov While fluorescent dyes are more commonly used to visualize and quantify molecules after separation, the development of fluorescently-tagged affinity ligands represents a potential, albeit less common, application.

In this context, 5(6)-Carboxyrhodamine 110 could be conjugated to an affinity ligand (such as an antibody, antigen, or other small molecule). This would create a fluorescent affinity matrix. The primary utility of such a system would be in the development and characterization of the affinity separation itself. For example, a CR110-tagged ligand could be used to quantify ligand density on the chromatography support or to study binding kinetics and column dynamics using fluorescence imaging techniques. While high-performance liquid chromatography (HPLC) with fluorescence detection is a standard method for separating and quantifying rhodamine compounds themselves, nih.gov the use of CR110 as an integral part of the affinity ligand to mediate the separation is a more specialized application. Such a setup could potentially be used in fluorescence-detected affinity chromatography to monitor the binding and elution of the target molecule in real-time.

Utilization in Enzyme Activity Monitoring and Inhibition Assays

One of the most significant applications of 5(6)-Carboxyrhodamine 110 is in the design of fluorogenic substrates for monitoring enzyme activity. The core principle involves linking two moieties to the rhodamine dye, which quenches its fluorescence. Upon enzymatic cleavage of these moieties, the highly fluorescent rhodamine 110 is released, resulting in a direct and quantifiable increase in signal that is proportional to enzyme activity.

This strategy has been successfully applied to a wide range of proteases. For example, substrates based on rhodamine 110 have been developed for caspases, key enzymes in apoptosis, where cleavage of a (Z-DEVD)2-R110 substrate generates a strong fluorescent signal. yizimg.com Similarly, substrates have been engineered for α-chymotrypsin and various aminopeptidases. researchgate.netnih.gov A critical aspect of these assays is the determination of kinetic parameters. The use of monosubstituted CR110 substrates has been shown to yield more accurate Michaelis-Menten constants (Kₘ) and catalytic rates (k_cat) compared to traditional bis-substituted substrates, which can have more complex, multi-step cleavage kinetics. nih.gov These sensitive assays are readily adaptable for screening enzyme inhibitors, where a decrease in the rate of fluorescence generation indicates the potency of the inhibitory compound. nih.gov

Applications in Cellular and Molecular Biology Research

Intracellular Ion and Metabolite Sensing

The core structure of 5(6)-Carboxyrhodamine 110 can be chemically modified to create derivatives that exhibit changes in their fluorescence properties upon binding to specific ions or metabolites. This "turn-on" or "turn-off" fluorescence response allows for the visualization and measurement of the analyte of interest within the complex environment of a living cell.

One notable application is in the development of fluorescent probes for the detection of intracellular metal ions. For instance, a derivative of 5(6)-Carboxyrhodamine 110 has been utilized in a reporting system for the detection of cuprous ions (Cu(I)) in living cells. nih.gov This system employs a 5(6)-carboxyrhodamine 110-polyethylene glycol3 (PEG3)-azide conjugate in conjunction with an alkyne-functionalized graphene oxide quencher. The sensing mechanism is based on a Cu(I)-catalyzed "click reaction," which brings the fluorophore and the quencher into close proximity, leading to a quenching or "turn-off" of the rhodamine fluorescence. This approach has been successfully applied to the imaging of Cu(I) in living cells. nih.gov

While "turn-off" probes can be effective, the development of "turn-on" sensors, where fluorescence is enhanced upon analyte binding, is often preferred to improve the signal-to-noise ratio. The general principle involves modifying the rhodamine core with a receptor specific for the target analyte. In the absence of the analyte, the probe is in a non-fluorescent or weakly fluorescent state. Upon binding to the analyte, a conformational or electronic change is induced in the molecule, leading to a significant increase in fluorescence.

The development of such probes based on 5(6)-Carboxyrhodamine 110 for a wider range of ions and metabolites is an active area of research. The favorable spectral properties of this fluorophore, including its excitation and emission in the visible range, make it compatible with common fluorescence microscopy and flow cytometry instrumentation. jenabioscience.comvectorlabs.com

Table 1: Example of a 5(6)-Carboxyrhodamine 110-Based Intracellular Ion Sensor

Probe ComponentTarget AnalyteSensing MechanismApplicationReference
5(6)-carboxyrhodamine 110-polyethylene glycol3 (PEG3)-azideCuprous Ion (Cu(I))"Turn-off" fluorescence upon Cu(I)-catalyzed click reaction with a quencherLive-cell imaging nih.gov

Q & A

Basic Research Questions

Q. How does the mixed-isomer composition of 5(6)-Carboxyrhodamine 110 (CR110) affect experimental reproducibility in biomolecule labeling?

  • Methodological Guidance :

  • The 5- and 6-isomer mixture introduces variability in conjugation efficiency due to steric differences. To mitigate this:
  • Pre-purify isomers via HPLC if single-isomer specificity is critical for your application .
  • Validate labeling efficiency using mass spectrometry or fluorescence correlation spectroscopy (FCS) to confirm consistent probe-to-biomolecule ratios .
  • Use standardized buffers (pH 7–9) to stabilize the succinimidyl ester (SE) reactivity, as technical-grade CR110-SE’s pH insensitivity (pH 4–9) ensures stable coupling .

Q. What protocols optimize CR110-SE conjugation to amine-containing biomolecules (e.g., peptides, antibodies)?

  • Stepwise Protocol :

Activation : Dissolve CR110-SE in anhydrous DMSO (5–10 mM) to prevent hydrolysis.

Reaction : Mix with biomolecule in pH 8.5 bicarbonate buffer (avoid Tris, which competes for amines).

Quenching : Add excess glycine or Tris after 1–2 hours at 4°C.

Purification : Use size-exclusion chromatography or dialysis to remove unreacted dye .

  • Critical Parameter : Maintain a 5:1 molar ratio (dye:biomolecule) to prevent over-labeling, which can impair target function .

Q. How does CR110 compare to FITC and FAM in live-cell imaging applications?

  • Key Advantages :

  • Photostability : CR110 exhibits 3× lower photobleaching than FITC under continuous 488 nm excitation, making it suitable for time-lapse microscopy .
  • pH Independence : Fluorescence intensity remains stable between pH 4–10, unlike FITC, which quenches below pH 7 .
    • Table 1 : Spectral Properties of CR110 vs. Common Fluorescein Derivatives
Dyeλex (nm)λem (nm)ε (cm<sup>-1</sup>M<sup>-1</sup>)pH Stability Range
CR11050252784,0004–10
FITC49452168,0007–9
FAM49552075,0007–9
Data from .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity when using CR110-labeled probes across different experimental models (e.g., bacterial vs. mammalian cells)?

  • Troubleshooting Framework :

  • Environmental Factors : Verify pH and ionic strength of the medium; CR110’s fluorescence is unaffected by pH, but cellular autofluorescence (e.g., mycobacterial trehalose metabolites) may interfere. Use background subtraction protocols .
  • Probe Localization : For membrane-targeted probes (e.g., mycomembrane labeling in M. smegmatis), confirm labeling specificity via competitive inhibition with unmodified substrates .
    • Validation Tool : Combine flow cytometry with confocal microscopy to correlate bulk fluorescence measurements with subcellular resolution .

Q. What strategies enable isomer-specific analysis of CR110 in complex biological systems?

  • Advanced Techniques :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve 5- and 6-CR110 isomers. Monitor at 502 nm .
  • Single-Molecule Imaging : Employ FCS or STED microscopy to distinguish isomer-specific diffusion coefficients or binding kinetics in live cells .
    • Limitation : Technical-grade mixtures are cost-effective for high-throughput screens but unsuitable for structural studies requiring isomer homogeneity .

Q. How can CR110 be integrated with click chemistry for multimodal imaging applications?

  • Case Study :

  • CuAAC Labeling : Use CR110-alkyne (ex/em 502/527 nm) with azide-functionalized biomolecules (e.g., metabolic probes in mycobacteria). The reaction proceeds at room temperature without cytotoxic copper boosters in M. smegmatis .
  • Dual-Labeling : Pair CR110-azide (λem = 527 nm) with TAMRA-alkyne (λem = 580 nm) for two-color imaging. Optimize spectral unmixing to avoid bleed-through .
    • Critical Note : Ensure click chemistry reagents (e.g., sodium ascorbate) do not quench CR110 fluorescence .

Data Contradictions and Mitigation

  • Conflict : reports carboxyrhodamine derivatives exhibit lower cytotoxicity than rhodamine B isothiocyanate (RITC) in HepG2 cells, but other studies note variability in prokaryotic systems.

    • Resolution : Test CR110 toxicity in your model system pre-experiment. For bacteria, use <10 µM probe concentrations and limit exposure to <24 hours .
  • Conflict : CR110-SE is marketed as pH-insensitive, yet notes slight quenching below pH 4.

    • Resolution : Pre-equilibrate samples to pH 5–9 and avoid acidic fixation methods (e.g., methanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.